![molecular formula C12H18FN B1462517 (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019551-88-2](/img/structure/B1462517.png)
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
Scientific Research Applications
Quantum Theory and Molecular Interaction Analysis
Research by El-Emam et al. (2020) explored the noncovalent interactions within adamantane-1,3,4-thiadiazole derivatives, including a compound structurally related to (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Their study, employing quantum theory of atoms-in-molecules (QTAIM) and PIXEL analysis, revealed significant insights into the intra- and intermolecular interactions that govern the stability and behavior of these molecules in various states (El-Emam et al., 2020).
Enzymatic Kinetic Resolution in Organic Synthesis
Nechab et al. (2007) demonstrated the effectiveness of enzymatic kinetic resolution to achieve high enantioselectivity in the synthesis of primary amines, including analogs of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Utilizing CAL-B-catalyzed aminolysis, they achieved remarkable enantioselectivity and reaction rates, opening avenues for the synthesis of enantiomerically pure compounds for research and therapeutic purposes (Nechab et al., 2007).
Antibacterial Activity of Amines
Arutyunyan et al. (2013) investigated the antibacterial properties of various amine derivatives, including those structurally related to (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Their work highlighted the potential of secondary amine oxalates for developing new antibacterial agents, demonstrating the critical role of chemical structure in mediating biological activity (Arutyunyan et al., 2013).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZNUALAJSECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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